molecular formula C15H13N3S B1596806 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 63314-58-9

4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1596806
CAS No.: 63314-58-9
M. Wt: 267.4 g/mol
InChI Key: KBHKRHWQRBASFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both phenyl and methylphenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps starting from 4-methylaniline. The general synthetic route includes the following steps :

    Formation of N-(4-methylphenyl)hydrazinecarbothioamide: This is achieved by reacting 4-methylaniline with carbon disulfide and hydrazine hydrate.

    Acylation: The N-(4-methylphenyl)hydrazinecarbothioamide is then acylated with benzoyl chloride to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

    Cyclization: The acylated product undergoes cyclization to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been studied for various scientific research applications :

    Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound has been explored for its potential use as a pesticide or herbicide.

    Materials Science: It can be used in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar compounds to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:

  • 4-Phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of different substituents can affect the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-7-9-13(10-8-11)18-14(16-17-15(18)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHKRHWQRBASFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366052
Record name 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63314-58-9
Record name 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.